
N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The chemical compound mentioned is part of a class of complex organic molecules that often exhibit significant pharmacological activity or serve as intermediates in the synthesis of various active pharmaceutical ingredients. These compounds are characterized by their distinct molecular frameworks, which include functionalities such as oxalamide groups combined with nitrophenyl and fluorophenyl moieties, suggesting their relevance in diverse chemical reactions and potential applications in material science or medicinal chemistry.
Synthesis Analysis
The synthesis of complex molecules similar to the described compound typically involves multi-step organic reactions, starting from basic aromatic substrates. For instance, the synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate, an intermediate in many biologically active compounds, is achieved through acylation, nucleophilic substitution, and reduction steps from commercially available 4-fluoro-2methoxy-5nitroaniline with an overall yield of 81% (Bingbing Zhao et al., 2017). This example showcases the complexity and efficiency of synthetic routes that could be applied or adapted for the synthesis of N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide.
Molecular Structure Analysis
The molecular structure of complex organic compounds is often elucidated using techniques such as X-ray crystallography. For example, the crystal structure determination of related compounds provides insights into their geometric configuration, molecular interactions, and stability. Structural analysis reveals the positioning of substituents and their impact on the molecule's overall properties and reactivity (A. Koll & T. Głowiak, 1985).
Applications De Recherche Scientifique
Neurological Disease Imaging
- Alzheimer's Disease Diagnosis: A study utilized a hydrophobic radiofluorinated derivative, closely related in structure to the dimethylamino and fluorophenyl groups, for positron emission tomography (PET) imaging. This technique specifically targeted neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease (AD), correlating the plaque accumulation with memory performance scores. This noninvasive method offers significant potential for diagnosing AD and monitoring treatment efficacy (Shoghi-Jadid et al., 2002).
Environmental and Chemical Process Studies
- Pesticide Degradation: The photoassisted Fenton reaction, incorporating functionalities similar to the nitrophenyl group, demonstrated the capability for rapid and complete mineralization of pesticides like metolachlor and methyl parathion in water. This process transformed harmful pesticides into harmless inorganic compounds, showcasing an efficient method for handling dilute pesticide wastes (Pignatello & Sun, 1995).
Polymer and Material Science
- Smart Polymer Systems: Research has been conducted on a cationic polymer that switches to a zwitterionic form upon UV irradiation. This polymer, incorporating a nitrophenyl group similar to the one in the target compound, was used to condense and subsequently release DNA strands. Additionally, it demonstrated the ability to switch antibacterial activity, indicating applications in drug delivery systems and antimicrobial coatings (Sobolčiak et al., 2013).
Cancer Research and Chemoprevention
- Chemopreventive Agents Evaluation: A broad review identified compounds with chemopreventive activity in animal models and human clinical trials. While the review did not specifically mention the target compound, the methodologies and evaluation criteria could be relevant for assessing the chemopreventive potential of N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide (Boone et al., 1990).
Mécanisme D'action
Target of Action
Many compounds with aromatic rings and amine groups, like the one in your query, often interact with various types of receptors in the body, such as G-protein coupled receptors or ion channels . These targets play crucial roles in numerous physiological processes.
Mode of Action
The compound could bind to its target receptor and modulate its activity, leading to a cascade of biochemical events inside the cell .
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N'-(2-methyl-4-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O4/c1-12-10-15(24(27)28)8-9-16(12)22-19(26)18(25)21-11-17(23(2)3)13-4-6-14(20)7-5-13/h4-10,17H,11H2,1-3H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNAQOCGUUDTQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-N2-(2-methyl-4-nitrophenyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-Cyclopropylphenyl)methyl]-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2484719.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-(3-chlorophenyl)-4-ethoxyquinolin-6-yl]urea](/img/structure/B2484720.png)
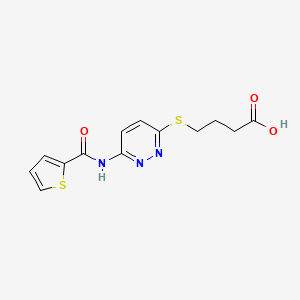
![Methyl 1-((2-chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2484725.png)
![1-(2-ethoxyethyl)-3,9-dimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2484727.png)
![2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2484728.png)
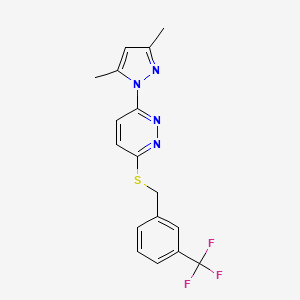
![2-[[3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2484733.png)
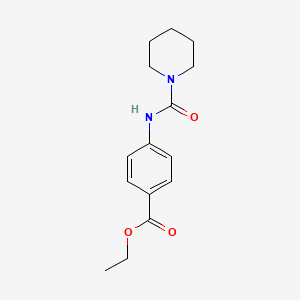
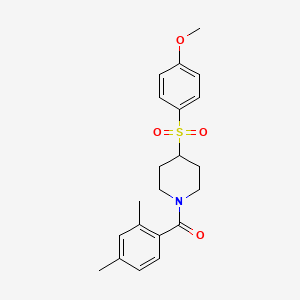
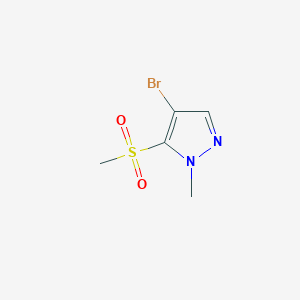

![3-(1H-Benzo[d]imidazol-2-yl)-N-hydroxybenzimidamide](/img/structure/B2484740.png)
